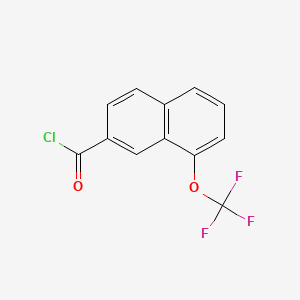
1-(Trifluoromethoxy)naphthalene-7-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trifluoromethoxy)naphthalene-7-carbonyl chloride is a chemical compound with the molecular formula C12H6ClF3O2 and a molecular weight of 274.62 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to a naphthalene ring, which is further substituted with a carbonyl chloride group. The trifluoromethoxy group is known for its significant role in pharmaceuticals, agrochemicals, and materials science due to its unique chemical properties .
Preparation Methods
The synthesis of 1-(Trifluoromethoxy)naphthalene-7-carbonyl chloride typically involves the introduction of the trifluoromethoxy group onto the naphthalene ring, followed by the introduction of the carbonyl chloride group. The specific synthetic routes and reaction conditions can vary, but common methods include:
Radical trifluoromethylation: This method involves the use of radical intermediates to introduce the trifluoromethoxy group onto the naphthalene ring.
Carbonylation reactions:
Chemical Reactions Analysis
1-(Trifluoromethoxy)naphthalene-7-carbonyl chloride undergoes various chemical reactions, including:
Substitution reactions: The carbonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and reduction reactions: The naphthalene ring can participate in oxidation and reduction reactions under appropriate conditions.
Cross-coupling reactions: The trifluoromethoxy group can participate in cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Trifluoromethoxy)naphthalene-7-carbonyl chloride has several scientific research applications, including:
Biology and Medicine: The trifluoromethoxy group is known for its bioactive properties, making this compound useful in the development of pharmaceuticals and agrochemicals.
Materials Science: The unique properties of the trifluoromethoxy group make this compound valuable in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism by which 1-(Trifluoromethoxy)naphthalene-7-carbonyl chloride exerts its effects is primarily through its chemical reactivity. The trifluoromethoxy group can influence the electronic properties of the naphthalene ring, making it more reactive in certain chemical reactions . The carbonyl chloride group is highly reactive and can undergo various substitution reactions, leading to the formation of different derivatives .
Comparison with Similar Compounds
1-(Trifluoromethoxy)naphthalene-7-carbonyl chloride can be compared with other similar compounds, such as:
2-Naphthalenecarbonyl chloride: This compound lacks the trifluoromethoxy group, making it less reactive in certain chemical reactions.
Trifluoromethoxybenzene derivatives: These compounds contain the trifluoromethoxy group but lack the naphthalene ring, leading to different chemical properties and reactivity.
The presence of both the trifluoromethoxy group and the naphthalene ring in this compound makes it unique and valuable in various scientific research applications.
Properties
Molecular Formula |
C12H6ClF3O2 |
|---|---|
Molecular Weight |
274.62 g/mol |
IUPAC Name |
8-(trifluoromethoxy)naphthalene-2-carbonyl chloride |
InChI |
InChI=1S/C12H6ClF3O2/c13-11(17)8-5-4-7-2-1-3-10(9(7)6-8)18-12(14,15)16/h1-6H |
InChI Key |
SOEVRFCZNNVMDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C(=O)Cl)C(=C1)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


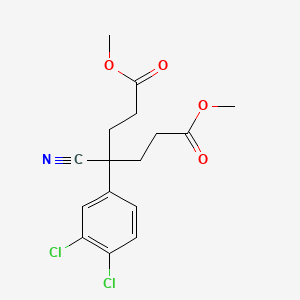
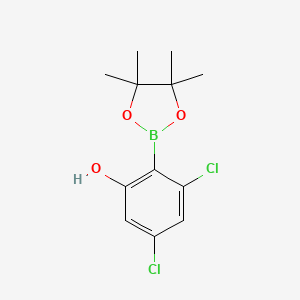
![[2-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-oxo-ethyl]-carbamic acid tert-butyl ester](/img/structure/B14058602.png)
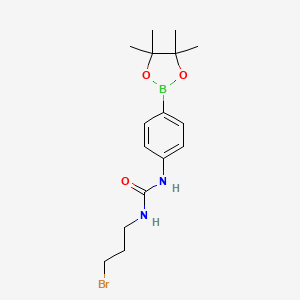




![(1S,2S,7R,9S)-8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B14058626.png)
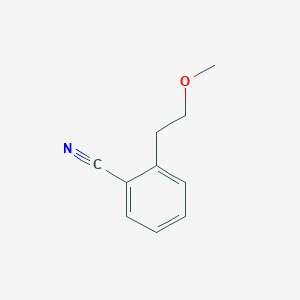
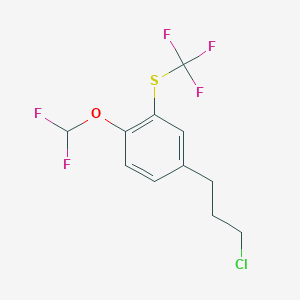
![2,5-Bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B14058642.png)
![[(4-Methylphenyl)methylideneamino]urea](/img/structure/B14058653.png)

